molecular formula C14H10F3NO B14193661 1-Methoxy-7-(trifluoromethyl)-9H-carbazole CAS No. 919090-43-0

1-Methoxy-7-(trifluoromethyl)-9H-carbazole

Cat. No.: B14193661
CAS No.: 919090-43-0
M. Wt: 265.23 g/mol
InChI Key: LKXYMOWRFBLPKA-UHFFFAOYSA-N
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Description

1-Methoxy-7-(trifluoromethyl)-9H-carbazole is a chemical compound known for its unique structure and properties It belongs to the carbazole family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with 2,2,2-trifluoroethylamine can lead to the formation of the desired carbazole structure through a series of reduction and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-7-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.

Scientific Research Applications

1-Methoxy-7-(trifluoromethyl)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating its reactivity and binding affinity. These interactions can lead to various biological effects, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-9H-carbazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    7-(Trifluoromethyl)-9H-carbazole: Lacks the methoxy group, affecting its reactivity and applications.

Properties

CAS No.

919090-43-0

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

1-methoxy-7-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C14H10F3NO/c1-19-12-4-2-3-10-9-6-5-8(14(15,16)17)7-11(9)18-13(10)12/h2-7,18H,1H3

InChI Key

LKXYMOWRFBLPKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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